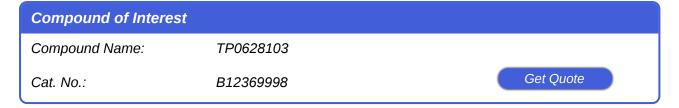


# Application Notes and Protocols for TP-0903 (Dubermatinib) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



A Note on the Compound Name: Initial searches for "**TP0628103**" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was TP-0903, also known as Dubermatinib. These application notes and protocols are therefore based on the published data for TP-0903.

### Introduction

TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. [1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a promising agent for cancer therapy.[2]

These application notes provide a summary of the use of TP-0903 in xenograft mouse models based on published preclinical studies. The provided protocols are intended as a guide for researchers and can be adapted based on the specific cancer model and experimental goals.

## **Mechanism of Action and Signaling Pathway**

TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation,

## Methodological & Application





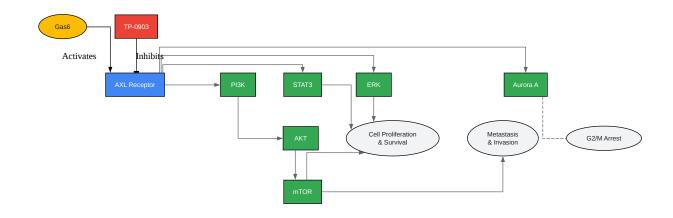
activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.

The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling pathways implicated in cancer progression, including:

- PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
   TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived cell lines.[4]
- JAK/STAT3 Pathway: This pathway is involved in inflammation, immune response, and cell proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[4]
- ERK Signaling: This pathway is a key component of the MAPK cascade, which regulates cell proliferation, differentiation, and survival.[5]
- Aurora Kinase Pathway: TP-0903 has been shown to inhibit Aurora A and B kinases, which
  are critical for cell cycle progression, leading to G2/M arrest.[3][4]

By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells.[1][3]





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Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.

# Data Presentation In Vitro Efficacy of TP-0903



Cell Line	Cancer Type	IC50	Reference
PSN-1	Pancreatic Cancer	6 μΜ	[3]
BMF-A3	Pancreatic Ductal Adenocarcinoma	110 nM	[6]
MV4-11 (R248W)	Acute Myeloid Leukemia	12-32 nM	[7]
Kasumi-1	Acute Myeloid Leukemia	12-32 nM	[7]
HL-60	Acute Myeloid Leukemia	12-32 nM	[7]

# In Vivo Efficacy of TP-0903 in Xenograft Models



Cancer Type	Xenograft Model	Mouse Strain	Treatment Regimen	Outcome	Reference
Pancreatic Ductal Adenocarcino ma	Orthotopic KPfC implant	-	TP-0903 (dose not specified)	Suppressed tumor growth	[6]
Pancreatic Ductal Adenocarcino ma	Genetically Engineered (KPfC)	-	TP-0903 (dose not specified)	Extended median survival from 72 to 78 days	[6]
Acute Myeloid Leukemia	HL-60 Xenograft	NCG	TP-0903 (50 mg/kg, oral, 5 days on/2 days off)	Extended median survival from 46 to 63 days	[7]
Acute Myeloid Leukemia	MV4-11 (R248W)- Luc+ Xenograft	NSG	TP-0903 (50 mg/kg, oral, 5 days on/2 days off)	Suppressed leukemia outgrowth and improved survival	[7]
FLT3-ITD- mutated AML	MOLM13- RES-Luc+ Xenograft	NSG	TP-0903 (60 mg/kg, oral, 5 days/week for 3 weeks)	Significantly reduced leukemic cell outgrowth	[5]
Inflammatory Breast Cancer	SUM149 Xenograft	-	TP-0903 (dose not specified)	Decreased tumor volume	[8]
Inflammatory Breast Cancer	BCX010 Xenograft	-	TP-0903 (dose not specified)	Decreased tumor volume	[8]

# Experimental Protocols General Xenograft Mouse Model Protocol

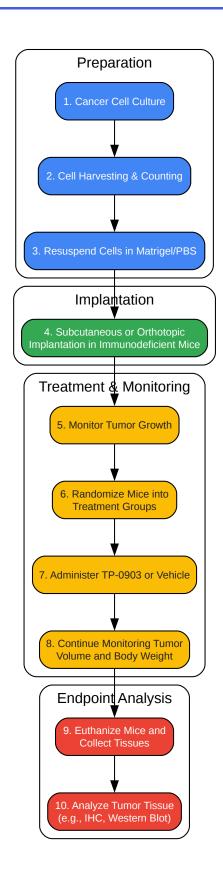






This protocol provides a general framework for establishing and utilizing xenograft models to evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell line and research question.





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Caption: Experimental workflow for TP-0903 evaluation in xenograft models.



#### 1. Cell Culture and Preparation:

- Culture selected cancer cell lines in appropriate media and conditions until they reach 80-90% confluency.
- Harvest cells using trypsinization and wash with sterile PBS.
- Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
- Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serumfree media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1 x 10<sup>7</sup> cells/mL).

#### 2. Xenograft Implantation:

- Use immunodeficient mice (e.g., NSG, NOD-SCID).
- For subcutaneous models, inject the cell suspension (typically 100-200  $\mu$ L) into the flank of the mouse.
- For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic cancer models).
- 3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

#### 4. TP-0903 Administration:

• Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described in specific preclinical studies).



- Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]
- Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2 days off, repeated for a set number of weeks.[5][7]
- 5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
- Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).
- For survival studies, monitor mice until they meet predefined endpoint criteria.

### Conclusion

TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase and its downstream signaling pathways, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies to further explore the potential of TP-0903 in various cancer contexts. It is crucial to optimize experimental conditions for each specific xenograft model to obtain robust and reproducible results.

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